molecular formula C16H18N4S2 B12248038 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole

Cat. No.: B12248038
M. Wt: 330.5 g/mol
InChI Key: AFXDLEPNBXMKED-UHFFFAOYSA-N
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Description

3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is a heterocyclic compound that combines the structural features of thiazole, piperazine, and benzothiazole. These structural motifs are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

The synthesis of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole typically involves multi-step procedures. One common method involves the reaction of 3-chloro-1,2-benzothiazole with piperazine in the presence of a suitable solvent such as tert-butyl alcohol at elevated temperatures . The reaction conditions often require prolonged heating to ensure complete conversion.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Substitution Reactions: The benzothiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

    Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The piperazine moiety can engage in coupling reactions with various electrophiles, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole is primarily due to its interaction with specific molecular targets. For instance, its antipsychotic effects are attributed to its ability to bind to dopamine and serotonin receptors, thereby modulating neurotransmitter activity in the brain . The compound’s antibacterial activity is linked to its ability to disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and piperazine-containing molecules. For example:

    3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the thiazole ring.

    2-Methyl-1,3-thiazole derivatives: Contain the thiazole ring but differ in the attached functional groups.

The uniqueness of 3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1,2-benzothiazole lies in its combined structural features, which confer a distinct set of biological activities and chemical reactivity .

Properties

Molecular Formula

C16H18N4S2

Molecular Weight

330.5 g/mol

IUPAC Name

3-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C16H18N4S2/c1-12-17-13(11-21-12)10-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)22-18-16/h2-5,11H,6-10H2,1H3

InChI Key

AFXDLEPNBXMKED-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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